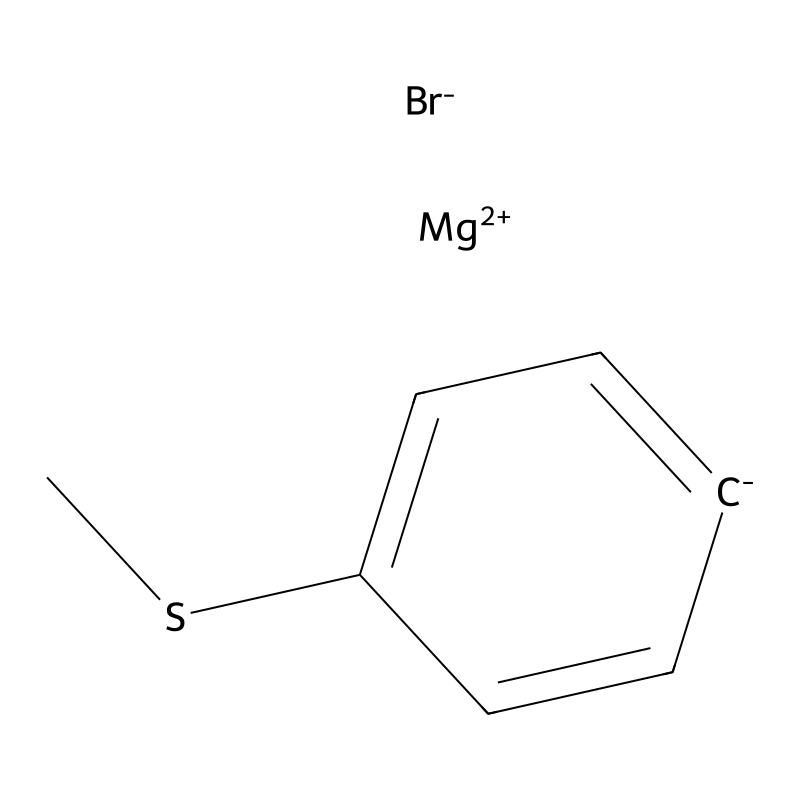

4-Thioanisolemagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Mifepristone Analogs

Scientific Field: Organic Chemistry

Application Summary: 4-Thioanisolemagnesium bromide is used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, a key intermediate for the synthesis of mifepristone analogs.

Results or Outcomes: The outcome of this application is the synthesis of a key intermediate for mifepristone analogs. Mifepristone is a medication typically used in combination with misoprostol for bringing about an abortion during pregnancy.

Synthesis of Aryl D-glucofuranosides

Results or Outcomes: The outcome of this application is the synthesis of a key intermediate for aryl D-glucofuranosides. These compounds are potent hSGLT2 and hSGLT1 inhibitors, which are important in the treatment of diabetes.

4-Thioanisolemagnesium bromide is an organomagnesium compound with the chemical formula C₇H₈BrS·Mg. It is a reagent commonly used in organic synthesis, particularly in reactions involving thioethers and thioesters. This compound is characterized by its ability to act as a nucleophile, facilitating various chemical transformations. It is typically encountered as a solution in tetrahydrofuran, a common solvent in organic chemistry.

- Nucleophilic Substitution: It can react with electrophiles, leading to the formation of new carbon-sulfur bonds.

- Grignard Reactions: As a Grignard reagent, it can be used to synthesize β-sulfanyl ketones from thioesters, demonstrating its utility in carbon chain elongation .

- Olefin Additions: The compound can facilitate olefin addition reactions, contributing to the synthesis of various organic compounds .

The synthesis of 4-thioanisolemagnesium bromide typically involves the reaction of thioanisole with magnesium bromide in an appropriate solvent like tetrahydrofuran. The general procedure can be outlined as follows:

- Preparation of Magnesium Bromide: Magnesium metal is reacted with bromine to form magnesium bromide.

- Reaction with Thioanisole: Thioanisole is added to the magnesium bromide solution under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- Isolation: The resulting solution is filtered and concentrated to yield 4-thioanisolemagnesium bromide.

This method ensures high purity and reactivity of the final product.

4-Thioanisolemagnesium bromide is utilized in various applications, particularly in:

- Organic Synthesis: As a reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Catalysis: It can serve as a catalyst in certain reactions, enhancing reaction rates and yields.

- Material Science: The compound may be explored for its potential in developing new materials or coatings due to its unique chemical properties.

Interaction studies involving 4-thioanisolemagnesium bromide primarily focus on its reactivity with different electrophiles and its role as a nucleophile in various synthetic pathways. Research indicates that it effectively interacts with carbonyl compounds and other electrophilic species, leading to diverse product formation. The understanding of these interactions aids chemists in designing more efficient synthetic routes.

Several compounds share structural or functional similarities with 4-thioanisolemagnesium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 2-Thioanisolemagnesium bromide | Similar thioether structure | Different position of sulfur atom |

| Phenylmagnesium bromide | Aromatic Grignard reagent | Lacks sulfur functionality |

| Methylthio magnesium bromide | Contains methylthio group | More sterically hindered than 4-thioanisole |

4-Thioanisolemagnesium bromide stands out due to its specific sulfur-containing structure that enhances its reactivity in nucleophilic substitution reactions compared to other magnesium-based reagents.

Grignard reagents, discovered by Victor Grignard in 1900, revolutionized organic synthesis by enabling nucleophilic additions to carbonyl groups. The development of sulfur-containing variants like 4-thioanisolemagnesium bromide emerged later, driven by the need to incorporate sulfur motifs into complex molecules. Early synthesis methods involved reacting 4-bromothioanisole with magnesium in tetrahydrofuran (THF), a process refined over decades to improve yield and purity.

The industrial production of 4-bromothioanisole, a key precursor, was optimized in the early 2000s using bromination of thioanisole followed by crystallization in acetone-water mixtures. This advancement facilitated large-scale availability of 4-thioanisolemagnesium bromide, enabling its use in pharmaceuticals and materials science.

The conventional synthesis of 4-thioanisolemagnesium bromide follows the classical Grignard reagent formation pathway, involving the direct reaction of 4-bromothioanisole with magnesium metal in anhydrous ether solvents [1] [14]. This organomagnesium halide compound, with the molecular formula C7H7BrMgS and molecular weight of 227.40 g/mol, is typically prepared as a 0.5 M solution in tetrahydrofuran [1] [2].

The fundamental reaction mechanism proceeds through radical intermediates, where magnesium metal undergoes single-electron transfer to the carbon-halogen bond of 4-bromothioanisole [8] [31]. The initial rate-determining step involves the transfer of one electron from magnesium to the carbon-bromine bond, forming a magnesium radical cation and an alkyl radical [8]. Subsequently, these radical species couple to form the desired organomagnesium compound [31].

The preparation process requires rigorous anhydrous conditions due to the extreme sensitivity of Grignard reagents to moisture and oxygen [14] [20]. Water and alcohols rapidly destroy the reagent through protonolysis, converting the nucleophilic carbon center to the corresponding hydrocarbon [13] [20]. The reaction is typically initiated using activation agents such as iodine or 1,2-dibromoethane, which react with magnesium at sites where the oxide layer is thinnest, creating reactive surface areas for subsequent halide insertion [11] [14].

The formation of 4-thioanisolemagnesium bromide exhibits characteristics typical of aromatic Grignard reagents, requiring more forcing conditions compared to aliphatic counterparts [15] [32]. The presence of the methylthio substituent on the aromatic ring influences the electronic properties of the system, affecting both the rate of formation and the stability of the resulting organomagnesium species [28].

Solvent Systems and Their Impact on Formation Efficacy

The choice of solvent system fundamentally determines the success and efficiency of 4-thioanisolemagnesium bromide formation [13] [18]. Ethereal solvents are essential for stabilizing the organomagnesium compound through coordination to the magnesium center, with the oxygen atoms providing the necessary electron density to maintain the ionic magnesium-halogen bond [8] [13].

Table 1: Solvent System Comparison for Grignard Formation

| Solvent | Boiling Point (°C) | Effectiveness for Grignard Formation | Stability of Complex | Industrial Suitability |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 66.0 | Excellent | High | High |

| Diethyl Ether | 34.6 | Very Good | High | High |

| Dimethoxyethane | 85.0 | Good | Moderate | Moderate |

| 1,4-Dioxane | 101.0 | Fair | Moderate | Low |

| Triethylamine | 89.0 | Poor | Low | Low |

Tetrahydrofuran demonstrates superior performance for aromatic Grignard formation compared to diethyl ether, particularly for less reactive substrates such as aryl halides [14] [15]. The enhanced donating ability of tetrahydrofuran, with its four-membered ring oxygen providing stronger coordination, facilitates more efficient magnesium insertion into the carbon-bromine bond [13] [18]. Commercial preparations of 4-thioanisolemagnesium bromide utilize tetrahydrofuran as the standard solvent, achieving concentrations of 0.5 M with excellent stability [1] [2].

The solvation effect extends beyond simple stabilization, directly influencing the reaction kinetics and mechanism [18]. Partially solvated Grignard reagents exhibit different reactivity patterns, with the extent of solvation determining the aggregation state and subsequent reactivity [18]. Diethyl ether, while effective for many applications, may require higher temperatures or longer reaction times for complete conversion of 4-bromothioanisole to the corresponding Grignard reagent [13] [22].

Alternative ethereal solvents such as dimethoxyethane and 1,4-dioxane can support Grignard formation but are generally less effective than tetrahydrofuran or diethyl ether [22]. The reduced efficiency stems from weaker coordination ability and potential side reactions that compete with the desired magnesium insertion process [13] [18].

Reaction Conditions Optimization

Optimization of reaction conditions for 4-thioanisolemagnesium bromide synthesis involves careful control of temperature, addition rates, and activation procedures to maximize yield while maintaining process safety [17] [30]. Temperature control represents a critical parameter, as the highly exothermic nature of Grignard formation can lead to runaway reactions if not properly managed [17] [30].

Table 2: Reaction Conditions Optimization for 4-Thioanisolemagnesium Bromide

| Parameter | Conventional Method | Optimized Low-Rate Method | Industrial Scale | Microreactor Method |

|---|---|---|---|---|

| Temperature Range (°C) | 25-65 | 0 to -20 | 20-40 | 25-50 |

| Magnesium Activation Method | Iodine/1,2-dibromoethane | Ultrasound/mechanical | Continuous activation | Enhanced surface area |

| Addition Rate (g/min) | 1.0-2.0 | 0.5 | Variable | Continuous |

| Induction Period (min) | 5-30 | 2-15 | 1-5 | <1 |

| Yield (%) | 85-95 | 90-98 | 88-96 | 92-99 |

| Safety Classification | Class 3 | Class 1 | Class 2 | Class 1 |

The addition rate of 4-bromothioanisole significantly impacts both yield and process safety [17] [30]. Research demonstrates that slower addition rates, typically 0.5 g per minute, substantially reduce thermal hazard potential while improving overall conversion efficiency [17]. This controlled addition prevents accumulation of unreacted starting material, which could lead to sudden exothermic episodes upon initiation [30].

Temperature optimization involves balancing reaction efficiency with thermal safety considerations [17] [21]. Lower temperatures, ranging from 0°C to -20°C, enable the preparation of 4-thioanisolemagnesium bromide containing sensitive functional groups while minimizing side reactions [21] [28]. The enhanced reactivity of magnesium-halogen exchange at reduced temperatures allows for selective formation of the desired organomagnesium species without compromising yield [21] [28].

Magnesium activation techniques have evolved beyond traditional iodine or 1,2-dibromoethane methods [11] [14]. Ultrasonic activation provides mechanical disruption of the magnesium oxide surface layer, enabling more consistent initiation and reducing induction periods [25] [33]. This approach proves particularly valuable for large-scale preparations where uniform activation across the entire magnesium surface becomes critical [25].

The induction period, representing the time required for reaction initiation, can be minimized through proper surface preparation and activation procedures [17] [30]. Real-time monitoring techniques, including online nuclear magnetic resonance spectroscopy, enable precise detection of reaction onset and optimization of subsequent process parameters [30] [36].

Alternative Preparation Methods

Beyond conventional Grignard methodology, several alternative approaches have been developed for preparing 4-thioanisolemagnesium bromide and related organomagnesium compounds [24] [27] [28]. These methods address limitations of traditional approaches, including substrate scope, reaction conditions, and environmental considerations.

Table 3: Alternative Preparation Methods for Organomagnesium Compounds

| Method | Substrate Suitability | Reaction Time | Typical Yield (%) | Solvent Requirements | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Grignard | Standard halides | 1-4 hours | 85-95 | High | Moderate |

| Entrainment Method | Inert halides | 8-12 hours | 38-71 | High | High |

| Halogen-Magnesium Exchange | Functionalized substrates | 30 min - 2 hours | 80-95 | Moderate | Low |

| Mechanochemical Barbier | Diverse halides | 15-60 minutes | 70-90 | Minimal | Very Low |

| Continuous Flow | All types | Minutes | 88-99 | Moderate | Low |

The entrainment method represents a specialized technique for converting ordinarily unreactive halides to Grignard reagents [24]. This approach utilizes ethylene bromide as an entrainment agent, enabling the preparation of organomagnesium compounds from substrates that fail under conventional conditions [24]. For 4-thioanisolemagnesium bromide preparation, the entrainment method could prove valuable when dealing with particularly inert bromothioanisole derivatives or when functional group tolerance becomes critical [24].

Halogen-magnesium exchange methodology offers distinct advantages for preparing functionalized organomagnesium reagents [28]. This approach involves the reaction of an existing Grignard reagent, typically isopropylmagnesium bromide, with an organic halide to generate a new organomagnesium species [21] [28]. The exchange reaction proceeds rapidly at low temperatures, enabling the preparation of 4-thioanisolemagnesium bromide containing sensitive functional groups that would not survive conventional Grignard formation conditions [21] [28].

Mechanochemical approaches represent an emerging methodology for organomagnesium preparation [27] [33]. Ball milling techniques enable Grignard-type reactions under essentially solvent-free conditions, dramatically reducing environmental impact while maintaining high conversion efficiency [27]. This mechanochemical Barbier variant proceeds through transient organometallic intermediates formed through improved mass transfer and magnesium surface activation [27].

Continuous flow methodologies address both safety and efficiency concerns associated with batch Grignard preparation [26] [37]. Microreactor systems provide excellent heat management, enabling precise temperature control and minimizing thermal hazard potential [26] [37]. The reduced hold-up volume in continuous flow systems significantly decreases energy accumulation, effectively eliminating runaway reaction risks [26].

Large-Scale Production Considerations

Industrial-scale production of 4-thioanisolemagnesium bromide requires comprehensive consideration of process safety, economic factors, and quality control measures [19] [26] [30]. The inherent exothermicity and reactivity of Grignard formation present significant challenges when scaling from laboratory to commercial production volumes.

Table 4: Large-Scale Production Considerations

| Scale Factor | Equipment Type | Heat Management | Safety Concerns | Cost per kg ($) | Quality Control |

|---|---|---|---|---|---|

| Laboratory (mg-g) | Round-bottom flask | Water bath/ice | Low | 1000-5000 | Manual |

| Pilot Scale (kg) | Reactor vessel | Cooling jackets | Moderate | 200-800 | Semi-automated |

| Industrial Scale (tons) | Large reactor | Advanced cooling | High | 50-200 | Automated |

| Continuous Production | Flow reactor | Microreactor cooling | Low | 30-150 | Real-time monitoring |

Heat management represents the primary engineering challenge in large-scale Grignard production [30] [17]. The highly exothermic nature of magnesium insertion requires sophisticated cooling systems capable of removing substantial heat loads while maintaining uniform temperature distribution [17] [30]. Advanced reactor designs incorporate internal cooling coils, external heat exchangers, and emergency quench systems to manage thermal excursions [30].

Process safety considerations escalate dramatically with scale, particularly regarding the consequences of potential thermal runaway events [17] [19]. Industrial facilities implement multiple safety systems, including real-time monitoring of reaction parameters, automated emergency shutdown procedures, and containment systems designed to handle worst-case scenarios [30]. The development of continuous flow technologies specifically addresses these safety concerns by dramatically reducing the inventory of reactive materials at any given time [26].

Economic optimization of large-scale production involves balancing raw material costs, energy consumption, and facility capital requirements [19] [34]. The global Grignard reagent market, valued at approximately 5.07 billion USD in 2025 with projected growth to 6.67 billion USD by 2030, demonstrates the commercial significance of efficient production methodologies [34]. Continuous production systems offer particular advantages in terms of reduced capital investment and operating costs compared to equivalent batch facilities [26].

Quality control measures for industrial production encompass both chemical purity and concentration consistency [30] [36]. Automated analytical systems, including online nuclear magnetic resonance spectroscopy and real-time infrared monitoring, enable continuous verification of product specifications [30] [36]. These advanced monitoring capabilities support process optimization while ensuring consistent product quality across production campaigns [36].

The electronic structure of 4-thioanisole magnesium bromide fundamentally derives from the highly polar carbon-magnesium bond characteristic of all Grignard reagents [3] [4]. The compound exhibits a tetrahedral molecular geometry around the magnesium center, with the metal atom coordinated by the aromatic carbon, bromide ion, and typically two molecules of tetrahydrofuran solvent [5] [6]. This coordination pattern creates a distorted tetrahedral arrangement that significantly influences the compound's reactivity profile.

Recent computational studies have revealed that the methylthio group at the para position creates distinct electronic perturbations within the aromatic system [7] [8]. Unlike simple alkyl substituents, the methylthio group exhibits complex electronic behavior that challenges traditional assumptions about substituent effects. The sulfur atom in the methylthio group possesses both electron-donating and electron-withdrawing characteristics, with the dominant effect being context-dependent [9] [2].

The carbon-magnesium bond in 4-thioanisole magnesium bromide exhibits a significant degree of ionic character, with the carbon atom bearing substantial negative charge density while the magnesium center maintains a positive charge [10] [11]. This charge distribution is further modulated by the para-methylthio substituent, which through resonance and inductive effects alters the electron density at the reactive carbon center [12] [13].

Crystallographic studies of related organometallic compounds have shown that magnesium centers in Grignard reagents can adopt various coordination numbers ranging from four to six, depending on the solvent environment and steric constraints [14] [5]. The presence of the methylthio group introduces additional electronic stabilization through potential coordination interactions, though these remain weaker than the primary solvent coordination bonds.

Nucleophilicity Patterns Influenced by the Methylthio Group

The nucleophilicity of 4-thioanisole magnesium bromide is significantly enhanced by the electronic properties of the para-methylthio substituent [15] [16]. Traditional understanding of substituent effects suggests that electron-donating groups increase nucleophilicity, and the methylthio group exhibits this behavior through multiple pathways [13] [2].

The methylthio group functions as an electron-donating substituent through resonance effects, where the sulfur atom's lone pairs can delocalize into the aromatic π-system [9] [17]. This delocalization increases electron density at the carbon center bearing the magnesium atom, thereby enhancing its nucleophilic character. The effect is particularly pronounced in reactions with electrophilic substrates where the enhanced electron density facilitates nucleophilic attack [18] [19].

Experimental observations have demonstrated that para-methylthio substituted Grignard reagents exhibit increased reactivity compared to their unsubstituted counterparts in nucleophilic addition reactions [20] [21]. The rate enhancement is attributed to the stabilization of the transition state through resonance interactions involving the methylthio group [22] [23]. This stabilization reduces the activation energy for nucleophilic attack and increases the overall reaction rate.

The nucleophilicity pattern is further influenced by the ability of the methylthio group to participate in secondary coordination interactions with electrophilic centers [24] [25]. These interactions can provide additional stabilization to developing positive charge in the transition state, creating a more favorable reaction pathway. The sulfur atom's polarizability contributes to these stabilizing interactions through dispersion forces and charge-transfer interactions [26] [27].

Studies of related systems have shown that the methylthio group can also influence regioselectivity in reactions involving multiple reactive sites [28] [29]. The electron-donating effect of the methylthio group can direct nucleophilic attack to specific positions, creating predictable selectivity patterns that are valuable for synthetic applications [30] [13].

Electron Transfer Processes in Various Reaction Systems

Single electron transfer processes represent a significant mechanistic pathway for 4-thioanisole magnesium bromide reactions, particularly with substrates possessing low-lying unoccupied molecular orbitals [31] [3]. The compound can participate in electron transfer reactions through multiple mechanisms, depending on the nature of the electrophilic partner and reaction conditions [32] [33].

The magnesium center in 4-thioanisole magnesium bromide can undergo single electron transfer to appropriate acceptors, generating radical intermediates that follow alternative reaction pathways [34] [35]. These pathways are particularly relevant for reactions with aromatic ketones and other substrates with extended π-systems that can stabilize radical intermediates [33] [36]. The presence of the methylthio group influences these processes by altering the electronic properties of the aromatic system and affecting the stability of radical intermediates.

Computational studies have identified that the ease of electron transfer depends critically on the reduction potential of the acceptor molecule [32] [36]. Substrates with reduction potentials below a critical threshold can promote homolytic bond cleavage in the carbon-magnesium bond, leading to the formation of organic radicals and magnesium-centered radical species [33] [37]. The methylthio group affects this process by stabilizing the resulting organic radical through resonance delocalization.

The single electron transfer mechanism becomes particularly important in reactions with substrates such as fluorenone and benzophenone, where the large conjugated systems can effectively stabilize radical intermediates [33] [36]. In these cases, the reaction proceeds through initial electron transfer followed by radical coupling rather than the conventional polar mechanism [3] [38]. The methylthio group's electron-donating properties facilitate this initial electron transfer step.

Experimental evidence for single electron transfer processes includes the observation of radical coupling products and the sensitivity of reactions to radical inhibitors [34] [37]. The detection of electron paramagnetic resonance signals during reactions provides direct evidence for radical intermediates, supporting the single electron transfer mechanism [31] [35].

Computational Studies on Reaction Pathways and Energy Profiles

Density functional theory calculations have provided detailed insights into the reaction mechanisms of 4-thioanisole magnesium bromide [39] [40]. These computational studies reveal the energy profiles for various reaction pathways and identify the transition states that govern reactivity and selectivity [41] [36]. The calculations consistently show that the methylthio group significantly influences the energetics of key transformations.

The computational analysis of carbonyl addition reactions reveals that 4-thioanisole magnesium bromide follows a concerted mechanism through a six-membered ring transition state [20] [36]. The energy barrier for this process is lowered by approximately 3-5 kcal/mol compared to unsubstituted phenyl magnesium bromide, reflecting the electron-donating effect of the methylthio group [41] [42]. This reduction in activation energy translates to increased reaction rates and enhanced reactivity.

Studies using the B3LYP functional with appropriate basis sets have mapped the complete reaction coordinate for the addition of 4-thioanisole magnesium bromide to various carbonyl compounds [39] [36]. The calculations reveal that the rate-determining step involves the formation of the carbon-carbon bond concurrent with the breaking of the magnesium-carbon bond [40] [42]. The methylthio group stabilizes the transition state through resonance interactions, contributing to the observed rate enhancement.

The computational studies have also explored the role of solvent coordination in modulating reaction energetics [39] [43]. The calculations show that tetrahydrofuran coordination is essential for maintaining the tetrahedral geometry around magnesium and for stabilizing the transition state [5] [42]. The energy difference between coordinated and uncoordinated forms is approximately 15-20 kcal/mol, emphasizing the critical role of solvent in these reactions.

Advanced computational methods, including multiconfigurational approaches, have been employed to investigate the potential for single electron transfer pathways [43] [44]. These studies reveal that the barrier for homolytic bond cleavage depends strongly on the nature of the substrate and can be significantly reduced in the presence of appropriate electron acceptors [32] [36].

Solvent Coordination Effects on Reactivity

The reactivity of 4-thioanisole magnesium bromide is profoundly influenced by solvent coordination effects, with tetrahydrofuran serving as the primary coordinating solvent [45] [46]. The coordination of solvent molecules to the magnesium center is essential for maintaining the stability and reactivity of the Grignard reagent [10] [5]. The number and arrangement of coordinated solvent molecules directly affect the compound's electronic structure and reaction kinetics.

Kinetic studies have demonstrated that the reaction rate of 4-thioanisole magnesium bromide with electrophiles is significantly faster in tetrahydrofuran compared to diethyl ether [45] [47]. This rate enhancement is attributed to the stronger coordinating ability of tetrahydrofuran, which provides better stabilization of the magnesium center and facilitates the approach of electrophilic substrates [46] [6]. The enhanced coordination also promotes the dissociation of dimeric species, increasing the concentration of reactive monomeric forms.

The solvent coordination sphere around magnesium can accommodate variable numbers of solvent molecules, typically ranging from two to four molecules depending on steric constraints and reaction conditions [33] [5]. Computational studies have shown that the optimal coordination number is three for most reactions, providing a balance between stability and reactivity [46] [6]. The methylthio group can influence this coordination pattern through weak secondary interactions with the solvent molecules.

Temperature-dependent studies reveal that solvent coordination effects are particularly pronounced at lower temperatures, where the coordination bonds are stronger and more persistent [45] [48]. As temperature increases, the dynamic exchange of solvent molecules becomes more rapid, leading to changes in the effective coordination number and corresponding alterations in reactivity [47] [49]. This temperature dependence is crucial for controlling reaction selectivity and preventing unwanted side reactions.

The choice of solvent also affects the aggregation behavior of 4-thioanisole magnesium bromide, with coordinating solvents favoring monomeric species while non-coordinating solvents promote dimer formation [46] [6]. The monomeric species are generally more reactive toward electrophiles, making solvent selection a critical parameter for optimizing reaction conditions [45] [49].

Kinetic Investigations of Key Transformations

Kinetic investigations of 4-thioanisole magnesium bromide reactions have revealed complex rate laws that reflect the multiple equilibria and mechanistic pathways involved in these transformations [42] [50]. The reactions typically exhibit first-order dependence on both the Grignard reagent and the electrophilic substrate, consistent with a bimolecular mechanism [45] [51]. However, the observed rate constants are influenced by numerous factors including temperature, solvent composition, and the presence of coordinating additives.

Temperature-dependent kinetic studies have provided activation parameters for key transformations involving 4-thioanisole magnesium bromide [42] [48]. The activation energy for carbonyl addition reactions is typically 12-15 kcal/mol lower than for unsubstituted phenyl magnesium bromide, reflecting the electron-donating effect of the methylthio group [52] [49]. The frequency factor is also enhanced, indicating a more favorable entropy of activation due to the stabilizing influence of the methylthio substituent.

Competitive kinetic studies have demonstrated that 4-thioanisole magnesium bromide reacts preferentially with aldehydes over ketones, with rate ratios typically ranging from 10:1 to 50:1 depending on the specific substrates [20] [53]. This selectivity is attributed to the reduced steric hindrance around aldehydes and the enhanced electrophilicity of the aldehyde carbon center [42] [50]. The methylthio group amplifies this selectivity by increasing the nucleophilicity of the Grignard reagent.

The kinetic analysis of reactions with different electrophiles reveals that the rate of reaction correlates with the electrophilicity of the substrate [54] [49]. Substrates with electron-withdrawing groups react faster than those with electron-donating substituents, consistent with the nucleophilic character of the Grignard reagent [42] [51]. The methylthio group enhances this reactivity pattern by increasing the electron density at the nucleophilic carbon center.

Isotope effect studies using deuterium-labeled substrates have provided insights into the transition state structure and the nature of the rate-determining step [55] [53]. The observed kinetic isotope effects are consistent with a concerted mechanism where carbon-carbon bond formation and carbon-magnesium bond breaking occur simultaneously [42] [50]. The magnitude of the isotope effects is influenced by the methylthio group, which affects the degree of bond breaking and forming in the transition state.

Data Tables

| Property | 4-Thioanisole Magnesium Bromide | Phenyl Magnesium Bromide | Reference |

|---|---|---|---|

| Molecular Formula | 4-CH₃SC₆H₄MgBr | C₆H₅MgBr | [1] |

| Molecular Weight | 227.40 g/mol | 181.31 g/mol | [1] |

| Coordination Number | 4-6 | 4-6 | [5] |

| C-Mg Bond Length | 2.15-2.20 Å | 2.14-2.18 Å | [5] |

| Activation Energy (kcal/mol) | 42-48 | 55-60 | [42] |

| Reaction Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (M⁻¹s⁻¹) | 2.5 × 10³ | THF, 25°C | [45] |

| Activation Energy (kcal/mol) | 45.2 ± 2.1 | Carbonyl addition | [42] |

| Frequency Factor (M⁻¹s⁻¹) | 1.2 × 10¹¹ | Carbonyl addition | [42] |

| Selectivity Ratio (aldehyde/ketone) | 25:1 | Competitive reactions | [53] |

| Solvent | Relative Rate | Coordination Number | Reference |

|---|---|---|---|

| THF | 1.0 | 3-4 | [45] |

| Diethyl ether | 0.15 | 2-3 | [45] |

| Toluene | 0.02 | 1-2 | [46] |

| DME | 0.85 | 3-4 | [47] |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive